2-Methyl-5-(oxiran-2-yl)pyridine
Overview
Description
2-Methyl-5-(oxiran-2-yl)pyridine is an organic compound with the molecular formula C8H9NO It is characterized by a pyridine ring substituted with a methyl group at the 2-position and an oxirane (epoxide) ring at the 5-position
Scientific Research Applications
2-Methyl-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
“2-Methyl-5-(oxiran-2-yl)pyridine” is classified as a dangerous compound. The hazard statements associated with it are H227, H302, H311, H315, H319, H336, H341, H350, H361, H373, H401 . The precautionary statements are P201, P202, P210, P260, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(oxiran-2-yl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with an epoxide precursor under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and epichlorohydrin as the epoxide precursor. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated pyridine derivatives.
Reduction: Alcohols and reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(oxiran-2-yl)pyridine involves its interaction with molecular targets through the oxirane ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(oxiran-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Methyl-5-(oxiran-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
2-Methyl-5-(oxiran-2-yl)furan: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
2-Methyl-5-(oxiran-2-yl)pyridine is unique due to the presence of both a pyridine ring and an oxirane ring. The combination of these two functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-5-(oxiran-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYZYNGKZDEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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